molecular formula C19H28N2O5 B1672468 Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate CAS No. 660846-41-3

Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate

Cat. No. B1672468
M. Wt: 364.4 g/mol
InChI Key: SAXGSDIZIYFNKD-UHFFFAOYSA-N
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Description

“Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also features a carbamate group (carbamoyl), which is often found in drugs and pesticides .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a tert-butyl ester group and a carbamate group attached via a methylene linker . The exact 3D conformation would depend on the specific stereochemistry at the various chiral centers in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several functional groups. The ester could undergo hydrolysis, transesterification, or reduction reactions. The carbamate group could also be hydrolyzed, and the piperidine ring could potentially participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate and ester groups could enhance solubility in polar solvents, while the tert-butyl group could improve solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate in the synthesis of Vandetanib, a therapeutic agent. The synthesis involves acylation, sulfonation, and substitution, optimized for a 20.2% total yield across three steps, highlighting its pivotal role in creating complex molecules for pharmaceutical applications (Min Wang et al., 2015).

  • The compound has also been utilized in the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, demonstrating its versatility in creating a range of biologically active molecules. The synthesis method emphasizes reducing reaction steps and cost, making it more suitable for industrial requirements (S. Xiao-kai, 2013).

Biological Evaluation

  • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, including X-ray diffraction studies. The compound showed moderate anthelmintic activity, indicating potential for developing new therapeutic agents (C. Sanjeevarayappa et al., 2015).

  • Another study focused on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative for their antibacterial and antifungal properties. The study provides insights into the structural requirements for antimicrobial activity, contributing to the design of new antimicrobial agents (B. Kulkarni et al., 2016).

Chemical and Structural Insights

  • The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor showcases the compound's role in creating stereochemically complex structures, essential for developing drugs with specific biological activities (J. Marin et al., 2004).

  • Selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels by 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X) highlights the compound's utility in researching ion channel modulators. This application is critical for developing new treatments for neurological disorders (C. Hougaard et al., 2009).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and physical properties in more detail .

properties

IUPAC Name

tert-butyl 4-[(2-methoxyphenyl)carbamoyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-11-9-14(10-12-21)13-25-17(22)20-15-7-5-6-8-16(15)24-4/h5-8,14H,9-13H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXGSDIZIYFNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate

CAS RN

660846-41-3
Record name 660846-41-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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